
Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
Übersicht
Beschreibung
Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate is a coordination compound of iridium. It is known for its application as a catalyst in various organic transformations, particularly in asymmetric hydrogenation reactions. The compound is characterized by its unique structure, which includes iridium coordinated to two cyclooctadiene ligands and a tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion .
Wirkmechanismus
Target of Action
Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, also known as Iridium BODIPY, is a coordination compound of iridium. The primary targets of this compound are organic substrates in various chemical reactions . It is particularly used in asymmetric hydrogenation reactions and other organic transformations .
Mode of Action
This compound acts as a catalyst in organic synthesis . It facilitates the reaction by lowering the activation energy, thereby increasing the rate of the reaction. It is known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states .
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly in the hydrogenation of functionalized acrylic acid derivatives for the synthesis of pharmaceutically active substances . It also plays a role in the intramolecular hydroamination reactions and directed C-H bond cleavage .
Result of Action
As a catalyst, the compound increases the efficiency of chemical reactions. It enables the conversion of reactants to products at a faster rate and under milder conditions than would be possible without the catalyst . The result of its action is the successful completion of the chemical reaction with high yield and selectivity .
Biochemische Analyse
Biochemical Properties
Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate is known to act as a catalyst in various reactions . It has been reported to facilitate asymmetric hydrogenation reactions, directed cyclodehydration reactions, direct prenylation via C-H oxidative addition-allene insertion, double intramolecular hydroalkoxylation, intramolecular hydroamination reactions, and directed C-H bond cleavage
Molecular Mechanism
The molecular mechanism of action of this compound is largely related to its catalytic properties It is believed to facilitate various reactions through binding interactions with biomolecules and influencing their activity
Vorbereitungsmethoden
The synthesis of Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate typically involves a ligand exchange reaction. One common method is the reaction of tris(triphenylphosphine)iridium(I) chloride with 3,5-bis(trifluoromethyl)phenylborate under specific conditions to yield the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the iridium complex. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring consistency and purity of the final product .
Analyse Chemischer Reaktionen
Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the iridium center.
Reduction: It is also involved in reduction reactions, particularly in catalytic hydrogenation processes.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents for oxidation reactions, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and the substrates involved .
Wissenschaftliche Forschungsanwendungen
Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate has a wide range of applications in scientific research:
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active compounds.
Medicine: It plays a role in the development of new drugs and therapeutic agents through its application in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate can be compared with other similar compounds, such as:
Bis(cyclooctadiene)rhodium(I) tetrafluoroborate: Similar in structure but with rhodium instead of iridium, used in similar catalytic applications.
Chloro(1,5-cyclooctadiene)rhodium(I) dimer: Another rhodium-based compound with different ligands, also used in catalysis.
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate: A rhodium complex with trifluoromethanesulfonate anion, used in organic synthesis.
The uniqueness of this compound lies in its specific combination of ligands and the iridium center, which provides distinct catalytic properties and reactivity .
Biologische Aktivität
Chemical Identity
- CAS Number : 666826-16-0
- Molecular Formula : \text{Ir C}_8\text{H}_{12})_2\text{ B C}_8\text{H}_3\text{F}_6)_4)}
- Molecular Weight : 1271.79 g/mol
- Appearance : Dark red powder
- Purity : 97%
This compound is a complex organometallic iridium compound often utilized in catalysis and organic synthesis due to its unique properties and biological activity.
Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate has been studied for its potential biological activities, particularly in the context of catalysis in organic reactions. Its mechanism often involves the formation of reactive intermediates that can participate in various chemical transformations, including asymmetric synthesis.
Catalytic Applications
Research indicates that this compound exhibits high catalytic efficiency in several reactions, such as:
- Asymmetric Aldol Reactions : The compound has shown effectiveness in promoting aldol reactions with high enantioselectivity, particularly with aromatic aldehydes .
- Synthesis of Chiral Compounds : It has been used successfully in the synthesis of optically active compounds, which are crucial in pharmaceuticals .
Case Studies
- Aldol Reaction Efficiency : In a study published in Acta, researchers demonstrated that using this iridium complex as a catalyst allowed for the efficient transformation of various aldehydes into β-hydroxy ketones with high yields and selectivity. The study highlighted the entropic advantages provided by the compound's structure, which facilitates binding to substrates .
- Synthesis of Trichloroalkanols : Yamamoto et al. reported on the use of this catalyst in synthesizing 1,1,1-trichloro-2-alkanols from chloral and ketones. The reaction conditions were optimized to achieve significant yields while maintaining high enantioselectivity .
Comparative Biological Activity
Compound | Application | Catalytic Activity | Enantioselectivity (%) |
---|---|---|---|
This compound | Asymmetric Aldol Reactions | High | Up to 99% |
Other Iridium Complexes | Various Organic Reactions | Moderate to High | Varies |
Research Findings
The biological activity of this compound is primarily attributed to its ability to stabilize transition states during reactions, thus enhancing reaction rates and selectivity. Studies have shown that the presence of trifluoromethyl groups significantly influences the electronic properties of the compound, improving its reactivity and selectivity in catalytic processes .
Eigenschaften
IUPAC Name |
cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.2C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;2*1-2-4-6-8-7-5-3-1;/h1-12H;2*1-2,7-8H,3-6H2;/q-1;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOUGNAJKPZBPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36BF24Ir- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1271.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666826-16-0 | |
Record name | Bis(cyclooctadiene)iridium(I) (tetrakis(pentafluorophenyl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.